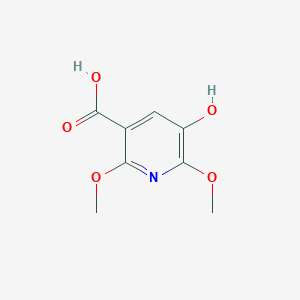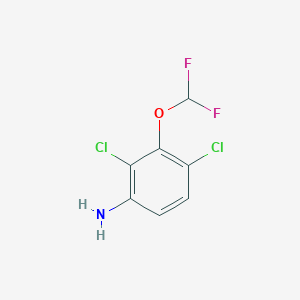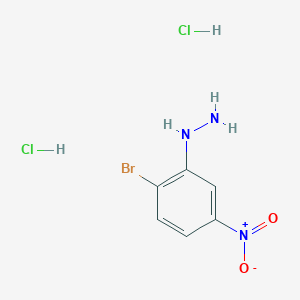
(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride
Descripción general
Descripción
(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H6BrN3O2·2HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and nitro groups. This compound is often used in various chemical reactions and research applications due to its unique properties.
Aplicaciones Científicas De Investigación
(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitrophenyl)hydrazine dihydrochloride typically involves the reaction of 2-bromo-5-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-bromo-5-nitroaniline and hydrazine hydrate.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: The mixture is heated to a specific temperature, usually around 80-100°C, for several hours until the reaction is complete.
Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures before being packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Major Products Formed
Reduction: Formation of 2-bromo-5-aminophenylhydrazine.
Substitution: Formation of various substituted phenylhydrazines depending on the nucleophile used.
Oxidation: Formation of different nitrogen oxides and other oxidized products.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-nitrophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-nitroaniline: A precursor in the synthesis of (2-Bromo-5-nitrophenyl)hydrazine dihydrochloride.
2-Bromo-5-aminophenylhydrazine: A reduction product of this compound.
2-Nitrophenylhydrazine: A similar compound lacking the bromine substituent.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of substituents allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
Propiedades
IUPAC Name |
(2-bromo-5-nitrophenyl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2.2ClH/c7-5-2-1-4(10(11)12)3-6(5)9-8;;/h1-3,9H,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQRLLGVIYIALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NN)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrCl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


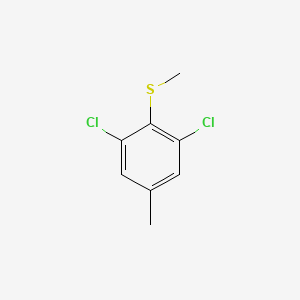

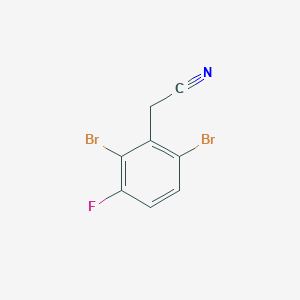
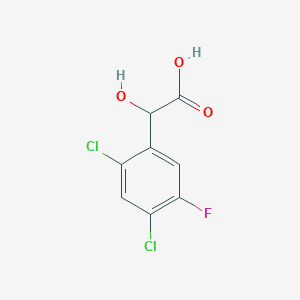
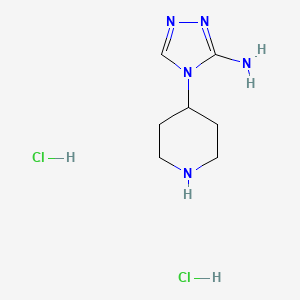
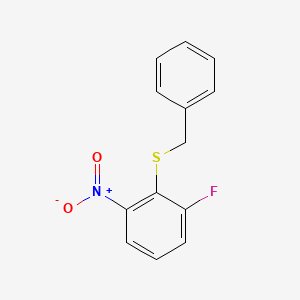
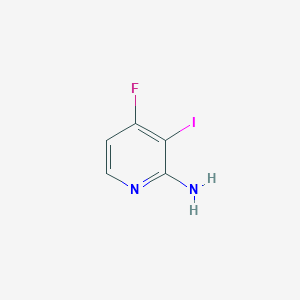
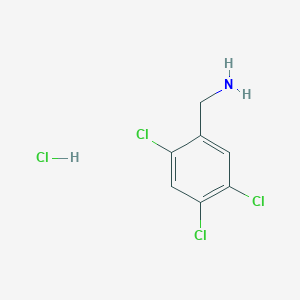
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride](/img/structure/B1448646.png)


